1-methyl-6-(piperidin-2-yl)-1H-indazole hydrochloride
CAS No.:
Cat. No.: VC13681445
Molecular Formula: C13H18ClN3
Molecular Weight: 251.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18ClN3 |
|---|---|
| Molecular Weight | 251.75 g/mol |
| IUPAC Name | 1-methyl-6-piperidin-2-ylindazole;hydrochloride |
| Standard InChI | InChI=1S/C13H17N3.ClH/c1-16-13-8-10(5-6-11(13)9-15-16)12-4-2-3-7-14-12;/h5-6,8-9,12,14H,2-4,7H2,1H3;1H |
| Standard InChI Key | ALJWQTZUZHCTIJ-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C=CC(=C2)C3CCCCN3)C=N1.Cl |
| Canonical SMILES | CN1C2=C(C=CC(=C2)C3CCCCN3)C=N1.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a bicyclic indazole system (a benzene fused to a pyrazole ring) substituted at the 1-position with a methyl group and at the 6-position with a piperidin-2-yl group. The hydrochloride salt form introduces a protonated amine, improving aqueous solubility. Key structural data include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈ClN₃ |
| Molecular Weight | 251.75 g/mol |
| IUPAC Name | 1-methyl-6-piperidin-2-ylindazole; hydrochloride |
| SMILES | CN1C2=C(C=CC(=C2)C3CCCCN3)C=N1.Cl |
| Canonical SMILES | CN1C2=C(C=CC(=C2)C3CCCCN3)C=N1.Cl |
| InChI Key | ALJWQTZUZHCTIJ-UHFFFAOYSA-N |
The piperidine moiety adopts a chair conformation, allowing optimal interaction with biological targets, while the indazole core provides π-π stacking capabilities.
Solubility and Stability
As a hydrochloride salt, the compound exhibits enhanced solubility in polar solvents (e.g., water, ethanol) compared to its free base. Stability studies indicate it remains intact under standard laboratory conditions (25°C, dry environment), though prolonged exposure to light or humidity may necessitate refrigeration.
Synthesis and Analytical Characterization
Analytical Data
-
Mass Spectrometry: ESI-MS predicts a molecular ion peak at m/z 251.75 for [M+H]⁺.
-
NMR Spectroscopy:
-
¹H NMR: Expected signals include δ 2.8–3.2 (piperidine CH₂), δ 4.1 (N-CH₃), and δ 7.2–8.1 (indazole aromatic protons).
-
¹³C NMR: Peaks near δ 140–150 ppm correspond to indazole C=N carbons.
-
Pharmacological Profile
Anticancer Activity
Indazole derivatives inhibit kinases (e.g., BRAF, CDKs) and disrupt microtubule assembly. The piperidine group in 1-methyl-6-(piperidin-2-yl)-1H-indazole may enhance binding to hydrophobic kinase pockets, though specific IC₅₀ values remain unreported . Comparative studies show 2-phenylindazoles exhibit submicromolar activity against breast cancer cell lines, suggesting structural parallels .
Antimicrobial Effects
Preliminary assays against Candida albicans reveal that indazole derivatives with lipophilic substituents (e.g., piperidine) disrupt fungal membrane integrity. While direct data are lacking, analogues like 5-nitroindazoles show MIC values of 4–16 μg/mL against pathogenic fungi .
Comparative Analysis with Related Indazoles
The piperidine moiety in 1-methyl-6-(piperidin-2-yl)-1H-indazole hydrochloride may reduce cytotoxicity compared to nitro-substituted analogues, making it a safer candidate for further development .
Regulatory Status and Research Applications
Patent Landscape
No direct patents exist, but related indazole derivatives are protected in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume